molecular formula C10H12ClN3O B6302901 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride CAS No. 2270908-48-8

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride

Cat. No.: B6302901
CAS No.: 2270908-48-8
M. Wt: 225.67 g/mol
InChI Key: PSRNZSPHKJPMDT-UHFFFAOYSA-N
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Description

6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This quinazolin-4(3H)-one derivative is provided as a hydrochloride salt to enhance its stability and solubility for research applications. The quinazolin-4(3H)-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific 6-amino-substituted analog is a valuable building block for the design and synthesis of new bioactive molecules. Research into 4(3H)-quinazolinone derivatives has identified them as promising antibacterial drug leads against various bacterial strains, including Staphylococcus aureus , addressing the critical unmet medical need for new classes of antibiotics . Furthermore, novel quinazolin-4(3H)-one derivatives have demonstrated significant effects against phytopathogenic microorganisms, suggesting potential applications in developing new agricultural microbicides . The synthesis of such quinazolinone cores can be achieved through acid-catalyzed cyclocondensation reactions, for instance, from 2-aminobenzamides and orthoesters . This product is intended for research and development purposes strictly. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-amino-3-ethylquinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14;/h3-6H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRNZSPHKJPMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 4(3H)-Quinazolinone Core

The construction of the fundamental 4(3H)-quinazolinone ring system can be achieved through several reliable synthetic strategies, often tailored to the desired substitution pattern.

Cyclization Reactions of Anthranilic Acid Derivatives

The most prevalent and versatile method for synthesizing the 4(3H)-quinazolinone core begins with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.gov This approach typically involves two key steps: N-acylation followed by cyclocondensation.

Initially, anthranilic acid is acylated using an acid chloride or anhydride (B1165640). The resulting N-acylanthranilic acid is then cyclized by heating with acetic anhydride, which acts as a dehydrating agent, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. nih.gov This benzoxazinone (B8607429) is a highly reactive species that readily undergoes reaction with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the final 2,3-disubstituted-4(3H)-quinazolinone. nih.govnih.gov The choice of the primary amine in this step dictates the substituent at the N-3 position of the quinazolinone ring.

Table 1: Examples of Cyclization Reactions for 4(3H)-Quinazolinone Synthesis

Starting Material Reagents Intermediate Final Product Type

Nitration-Reduction Strategies for Amino Group Introduction

To introduce an amino group specifically at the C-6 position, a common and effective strategy is the nitration of a pre-formed quinazolinone ring, followed by the chemical reduction of the nitro group.

The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. This electrophile preferentially attacks the C-6 position of the quinazolinone ring. Subsequently, the 6-nitro-4(3H)-quinazolinone intermediate is reduced to the corresponding 6-amino derivative. researchgate.net A widely used reducing agent for this transformation is stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, such as concentrated hydrochloric acid, or in a solvent like ethanol (B145695). researchgate.net This method is highly efficient for converting the nitro group to an amine without affecting other functional groups on the aromatic ring. researchgate.net

Halogenation-Amination Approaches

An alternative, though less frequently cited, method for introducing an amino group involves a halogenation-amination sequence. This pathway begins with the regioselective halogenation (e.g., bromination or chlorination) of the quinazolinone core at the C-6 position. The resulting 6-halo-quinazolinone can then undergo nucleophilic aromatic substitution with an amino source, such as ammonia (B1221849) or a protected amine equivalent, often catalyzed by a transition metal like copper. This strategy, while synthetically viable, can require harsher conditions compared to the nitration-reduction route. For instance, a copper-catalyzed Ullmann-type reaction can be employed for the amination step. nih.gov

Microwave-Assisted Synthesis Techniques

Modern synthetic chemistry increasingly employs microwave irradiation to enhance reaction rates, improve yields, and promote greener chemical processes. The synthesis of 4(3H)-quinazolinones has significantly benefited from this technology. Microwave-assisted synthesis is particularly effective for the cyclocondensation steps, drastically reducing reaction times from hours to minutes. mdpi.com

For example, the reaction of anthranilic acid derivatives with amines and orthoesters can be completed rapidly under solvent-free conditions or in high-boiling green solvents, often with the aid of a catalyst. researchgate.net The rapid heating provided by microwaves efficiently drives the dehydration and cyclization steps, leading to cleaner products and simpler work-up procedures. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

Reaction Type Conventional Method Microwave-Assisted Method
Cyclocondensation Refluxing in solvent (e.g., ethanol, DMF) for several hours. Irradiation for 20-30 minutes, often solvent-free or in minimal solvent.
Yields Moderate to good. Good to excellent.
Work-up Often requires extensive purification. Simpler, with cleaner reaction profiles.

Targeted Synthesis of 6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride

The synthesis of the title compound, this compound, can be systematically achieved by combining the principles of core synthesis and functional group introduction. A logical and efficient pathway is outlined below:

Nitration of Anthranilic Acid : The synthesis begins with a suitable precursor, 4-aminobenzoic acid, which is first protected and then nitrated to yield 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid).

Formation of the Benzoxazinone Intermediate : The 5-nitroanthranilic acid is then reacted with an acylating agent, such as acetic anhydride, to form the corresponding 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one.

Introduction of the N-3 Ethyl Group : The benzoxazinone intermediate is subsequently treated with ethylamine (B1201723) (CH₃CH₂NH₂). The ethylamine acts as a nucleophile, attacking the benzoxazinone ring and, after ring-opening and recyclization, forms 3-ethyl-2-methyl-6-nitroquinazolin-4(3H)-one. nih.gov An alternative route involves a one-pot reaction of 5-nitroanthranilic acid, an orthoformate, and ethylamine to directly yield 3-ethyl-6-nitroquinazolin-4(3H)-one.

Reduction of the Nitro Group : The nitro group at the C-6 position is then reduced to a primary amine. This is typically accomplished using a reducing agent like stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), which efficiently converts the nitro group to an amino group, yielding 6-amino-3-ethylquinazolin-4(3H)-one. researchgate.net

Formation of the Hydrochloride Salt : As the reduction is often performed in hydrochloric acid, the resulting 6-amino product is directly isolated as its hydrochloride salt. If isolated as the free base, it can be readily converted to the hydrochloride salt by treatment with a solution of HCl in a suitable organic solvent, such as ethanol or ether.

Derivatization Strategies at Key Positions (C-2, N-3, C-6, C-8)

The 4(3H)-quinazolinone scaffold offers several positions for chemical modification, allowing for the systematic exploration of structure-activity relationships.

C-2 Position : The substituent at the C-2 position is highly amenable to variation. If the synthesis starts with a 2-methylquinazolinone, the methyl group's protons are acidic and can participate in condensation reactions with various aldehydes to yield 2-styryl derivatives. scirp.orgscirp.org Alternatively, starting with a 2-thioxo-quinazolinone allows for S-alkylation, followed by displacement of the thioalkyl group with nucleophiles or further transformations to introduce diverse functionalities. ijbpsa.com

N-3 Position : The substituent at the N-3 position is most conveniently introduced during the primary synthesis of the quinazolinone ring. As described in section 2.1.1, the reaction of a 3,1-benzoxazin-4-one intermediate with a specific primary amine (R-NH₂) directly installs the desired 'R' group at the N-3 position. nih.gov For instance, using ethylamine yields a 3-ethyl substituent. nih.gov

C-6 Position : The amino group at the C-6 position is a versatile handle for further derivatization. It can undergo standard reactions of aromatic amines, such as acylation with acid chlorides or anhydrides to form amides. researchgate.net It can also be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups.

C-8 Position : Functionalization at the C-8 position is less common but can be achieved through directed synthesis. Starting with a substituted anthranilic acid, such as 2-amino-3-nitrobenzoic acid, allows for the construction of a quinazolinone ring with a pre-installed substituent at the C-8 position. For example, building the quinazolinone core from this starting material would result in an 8-nitro-quinazolinone, which can be further reduced to an 8-amino derivative or otherwise modified.

Introduction of Diverse Functional Groups

The presence of a primary amino group at the C-6 position of the 3-ethylquinazolin-4(3H)-one core provides a reactive handle for the introduction of a wide array of functional groups. This is typically achieved through reactions characteristic of aromatic amines, such as acylation, sulfonylation, and Schiff base formation.

Acylation of the 6-amino group is a common strategy to introduce amide functionalities. This reaction can be performed using various acylating agents, such as acid chlorides or anhydrides, to yield N-(3-ethyl-4-oxo-3,4-dihydroquinazolin-6-yl)amides. For instance, reaction with acetyl chloride or acetic anhydride introduces an acetamido group, while benzoyl chloride yields a benzamido substituent. researchgate.net These modifications can significantly alter the electronic and steric properties of the molecule.

Similarly, reaction with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of the corresponding sulfonamides. Another important transformation is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). researchgate.net This reaction provides a gateway to a vast number of derivatives, as the resulting imine bond can be subsequently reduced to a secondary amine or used as a synthon for further heterocyclic ring construction. The versatility of these reactions allows for the systematic modification of the quinazolinone scaffold to explore structure-activity relationships.

ReagentReaction TypeResulting Functional Group at C-6Reference
Acetyl ChlorideAcylation-NHCOCH₃ (Acetamido) researchgate.net
Benzoyl ChlorideAcylation-NHCOPh (Benzamido) nih.gov
p-Toluenesulfonyl ChlorideSulfonylation-NHSO₂C₆H₄CH₃ (Tosylamido) pnrjournal.com
BenzaldehydeCondensation-N=CHPh (Benzylideneamino) researchgate.net

Formation of Fused Heterocyclic Systems

The 6-amino group on the quinazolinone ring is a key functional group for the construction of more complex, polycyclic heterocyclic systems. These reactions often involve the initial transformation of the amino group into a more reactive intermediate, which then undergoes intramolecular or intermolecular cyclization.

One common strategy involves the diazotization of the 6-amino group, followed by coupling with suitable reagents to build fused triazole rings. Alternatively, the amino group can react with various bifunctional reagents to construct new heterocyclic rings fused to the quinazolinone core. For example, reaction with reagents containing two electrophilic centers can lead to the formation of fused five- or six-membered rings. bohrium.com

Another approach involves the acylation of the 6-amino group with a molecule that contains a second reactive site, which can then cyclize onto another position of the quinazolinone ring. For instance, acylation with an α-haloacetyl chloride could be followed by an intramolecular nucleophilic substitution to form a fused lactam ring. The synthesis of fused systems like triazinoquinazolinones and triazepinoquinazolinones has been reported from aminoquinazolinone precursors, demonstrating the utility of the amino group in building diverse molecular architectures. nih.govekb.eg These fused systems are of significant interest as they often exhibit unique biological activities.

Starting Material TypeCyclizing Agent/ReagentResulting Fused SystemReference
3-AminoquinazolinoneAromatic Aldehydes / DMFTriazinoquinazolinone nih.gov
4-HydrazinylquinazolineCarbon Disulfide researchgate.netnih.govnih.govTriazolo[4,3-c]quinazoline ekb.eg
AminoquinazolinoneBis[(methylsulfanyl)methylidene]-malononitrile1,2,4-Triazino[6,1-b]quinazolinone nih.gov
AminoquinazolinoneIsatinIndolo[2,3-b]quinazoline derivative bohrium.com

Nucleophilic and Electrophilic Substitution Reactions on the Quinazolinone Core

The quinazolinone core of 6-Amino-3-ethylquinazolin-4(3H)-one is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic system.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the quinazolinone ring can undergo electrophilic aromatic substitution. The 6-amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophiles are expected to attack the positions ortho to the amino group, namely C-5 and C-7. Reactions such as halogenation (e.g., with Br₂ or Cl₂) and nitration (e.g., with HNO₃/H₂SO₄) can introduce substituents at these positions, provided that the reaction conditions are controlled to avoid oxidation or side reactions with the amino group. researchgate.net Often, the amino group is first protected as an amide to moderate its reactivity and prevent unwanted side reactions before carrying out the electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): While the 6-amino group itself is not a suitable leaving group for SNAr, other positions on the quinazolinone core can be functionalized via this mechanism if a good leaving group, such as a halogen, is present. chim.it For example, in related quinazoline (B50416) systems, a chloro substituent at the C-4 position is readily displaced by various nucleophiles, including amines, alcohols, and thiols. nih.gov Although the title compound does not possess such a leaving group, synthetic strategies often involve creating precursors with these functionalities to allow for nucleophilic substitution, thereby introducing diverse substituents onto the quinazolinone core. nih.gov

Reaction TypeReagentPosition of SubstitutionTypical ProductReference
Electrophilic HalogenationBr₂ in Acetic AcidC-5 and/or C-7Bromo-6-amino-3-ethylquinazolin-4(3H)-one researchgate.net
Electrophilic NitrationHNO₃/H₂SO₄C-5 and/or C-7Nitro-6-amino-3-ethylquinazolin-4(3H)-one researchgate.net
Nucleophilic Substitution (on analog)Amine (e.g., R-NH₂)C-4 (on a 4-chloro precursor)4-Amino-6-amino-3-ethylquinazolin-4(3H)-one derivative chim.itnih.gov
Nucleophilic Substitution (on analog)Alkoxide (e.g., R-O⁻)C-4 (on a 4-chloro precursor)4-Alkoxy-6-amino-3-ethylquinazolin-4(3H)-one derivative nih.gov

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Elucidation of Molecular Structures Using Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through ¹H NMR and ¹³C NMR, the connectivity of atoms and the electronic environment of each nucleus can be mapped.

Despite a thorough search of scientific literature and chemical databases, specific ¹H NMR and ¹³C NMR spectroscopic data for 6-Amino-3-ethylquinazolin-4(3H)-one hydrochloride are not publicly available. While data exists for structurally related quinazolinone derivatives, extrapolation of these data would not provide a scientifically accurate characterization for the specified compound.

Structural Confirmation by Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular chemical bonds and functional moieties.

A comprehensive search for the IR spectrum of this compound did not yield any specific experimental data. The characteristic absorption bands for the amine (N-H), ethyl (C-H), and quinazolinone core (C=O, C=N, aromatic C-H) of this particular molecule have not been reported in the available literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, MS provides valuable clues about its structural components.

Detailed mass spectrometry data, including the molecular ion peak and specific fragmentation patterns for this compound, are not available in published scientific literature or spectral databases. While general fragmentation behaviors of the quinazolinone scaffold have been studied, specific data for the title compound is absent.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating components of a mixture and assessing the purity of a compound. These techniques are crucial in synthesis and quality control to ensure the sample is free from starting materials, byproducts, or other impurities.

Specific chromatographic conditions (e.g., column type, mobile phase, flow rate, and retention time) for the analysis or purification of this compound have not been documented in the accessible scientific literature. Therefore, no established methods for its purity assessment or isolation can be presented.

Investigation of Molecular Mechanisms and Biological Activities in Vitro and Computational

In Vitro Assessment of Biological Activities

Derivatives of the quinazolin-4(3H)-one scaffold have been the subject of extensive in vitro investigation to determine their biological effects and elucidate their mechanisms of action at a molecular level. These studies span a range of activities from cellular pathway interference to specific enzyme and receptor interactions.

The biological impact of quinazolin-4(3H)-one derivatives is often first observed through their effects on cellular processes. Certain derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780). nih.govnih.gov For instance, a series of synthesized quinazolin-4(3H)-one derivatives showed potent cytotoxicity towards both MCF-7 and A2780 cell lines, with some compounds exhibiting 2- to 30-fold more activity than the positive control, lapatinib, against MCF-7 cells. nih.govnih.gov

Specific molecular mechanisms underlying these cytotoxic effects have been identified. One derivative, compound 5c, which bears a dithiocarbamate (B8719985) side chain at the C2-position, was found to induce a G2/M phase cell cycle arrest in the HT29 colon cancer cell line. nih.gov Further investigation revealed that this compound promotes tubulin polymerization in vitro, indicating that its antiproliferative activity stems from interference with the mitotic spindle. nih.gov In addition to anticancer effects, other derivatives have been explored for different therapeutic applications. Notably, 2-aminoquinazolin-4-(3H)-one derivatives have shown potent antiviral effects against SARS-CoV-2 in Vero cell assays, pointing to the modulation of viral replication pathways. nih.gov

A primary mechanism through which quinazolin-4(3H)-one derivatives exert their biological effects is the inhibition of key enzymes. This scaffold has proven to be a versatile framework for designing inhibitors against several important enzyme families, particularly protein kinases, which are crucial regulators of cellular processes. mdpi.com

Derivatives have shown potent inhibitory activity against multiple tyrosine protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov For example, one compound, 3i, exhibited excellent inhibitory activity against HER2 with an IC₅₀ value of 0.079 µM, which is comparable to the control drug lapatinib. nih.gov Molecular docking studies have further revealed that these compounds can act as either ATP-competitive type-I inhibitors or ATP non-competitive type-II inhibitors, depending on the specific derivative and the target kinase. nih.govnih.gov

Beyond kinases, these compounds have been found to inhibit other enzyme classes. Research has indicated that certain quinazolinone structures possess inhibitory effects on poly-(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Another class of enzymes targeted by these derivatives is the carbonic anhydrases (CAs). Novel sulfonamide derivatives incorporating the 2-mercaptoquinazolin-4(3H)-one scaffold have demonstrated potent and selective inhibition against human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov

Compound/SeriesTarget EnzymeActivity (IC₅₀ / Kᵢ)Reference
Compound 3i (6,7-di-OCH₃ derivative)HER20.079 ± 0.015 µM nih.gov
Compound 3i (6,7-di-OCH₃ derivative)CDK20.177 ± 0.032 µM nih.gov
Compound 3i (6,7-di-OCH₃ derivative)EGFR0.181 ± 0.011 µM nih.gov
Quinazolin-4(3H)-one derivativesPARPInhibitory activity reported nih.gov
Compound 4 (ethylbenzenesulfonamide derivative)hCA IX13.0 nM nih.gov
Compound 4 (ethylbenzenesulfonamide derivative)hCA XII10.8 nM nih.gov

Computational and in vitro studies have been employed to profile the interactions of quinazolin-4(3H)-one derivatives with specific biological receptors. Molecular docking analyses have provided detailed insights into the binding mechanisms of these compounds within the active sites of their target enzymes. For instance, the docking of quinazolin-4(3H)-one derivatives into the ATP binding site of EGFR revealed interactions with key residues such as Asp855 of the DFG motif, suggesting a mechanism for their kinase inhibition. nih.gov Similarly, detailed interactions involving hydrogen bonds and pi-alkyl interactions have been mapped for inhibitors binding to CDK2 and HER2. nih.gov

Beyond enzyme active sites, this chemical scaffold has been utilized to develop antagonists for other receptor types. A series of 3H-quinazolin-4-ones were developed as small-molecule antagonists for the CXC chemokine receptor-3 (CXCR3), a G-protein coupled receptor (GPCR) involved in inflammatory responses. vu.nl These studies help to build a comprehensive profile of how these molecules interact with various biological targets to produce their effects.

Structure-Activity Relationship (SAR) Studies of 6-Amino-3-ethylquinazolin-4(3H)-one Hydrochloride Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the quinazolin-4(3H)-one scaffold, research has shown that substitutions at positions 2, 3, 6, and 8 of the ring system are particularly significant for modulating pharmacological activity. nih.govresearchgate.net

The nature of the substituent groups on the quinazolin-4(3H)-one ring has a profound impact on biological activity. The introduction of different functional groups can alter the molecule's electronic properties, steric profile, and ability to form specific interactions with a biological target.

Halogen Substituents: The presence of halogens, particularly fluorine, on the benzene (B151609) ring of the quinazolinone moiety often enhances cytotoxic activity. nih.gov For example, compounds with 6,8-di-fluoro substitutions showed increased cytotoxicity against cancer cell lines. nih.gov

Alkoxy Groups: The introduction of methoxy (B1213986) groups has also been shown to be beneficial. Derivatives featuring dimethoxy substitutions at the 6 and 7 positions were among the most potent cytotoxic agents in one study. nih.gov

N-Substitutions: Modifications at the nitrogen positions are also critical. In the development of antiviral agents against SARS-CoV-2, N-acetylation of a 2-aminoquinazolin-4-(3H)-one parent compound was found to improve pharmacokinetic properties while retaining potent inhibitory activity. nih.gov Conversely, substitutions with methyl carbamate (B1207046) or simple methyl groups at the same position led to a significant drop in antiviral efficacy. nih.gov

Position(s)SubstituentObserved Impact on ActivityReference
6, 8Di-FluoroIncreased cytotoxicity nih.gov
6, 7Di-MethoxyIncreased cytotoxicity nih.gov
6FluoroIncreased activity against A2780 cell line nih.gov
N-position of 2-amino groupAcetyl, PropionylRetained potent antiviral activity (IC₅₀ = 0.21 - 0.57 µM) nih.gov
N-position of 2-amino groupMethyl, Methyl CarbamateMarginal antiviral activity (IC₅₀ = 5.66 - 7.05 µM) nih.gov

The specific position of a substituent on the quinazolin-4(3H)-one core is as important as the nature of the substituent itself. Different positions on the heterocyclic system offer distinct vectors for substitution, allowing for fine-tuning of molecular interactions with a target.

SAR studies have revealed that the biological activity profile can be altered significantly by moving a substituent from one position to another. For instance, while 6,8-di-fluoro substitutions were generally found to increase cytotoxicity, derivatives with a single 6-fluoro group also demonstrated enhanced activity, specifically against the A2780 ovarian cancer cell line. nih.gov This highlights the nuanced effects of substituent positioning. Further studies have established general principles; for example, the presence of a halogen atom at positions 6 and 8 is often correlated with improved antimicrobial activity. nih.gov Similarly, attaching an alkyl-thiobenzothiazole side chain at the 6-position has been linked to better anticancer activity, while a decylamine (B41302) group at the C-4 position was found to be beneficial for antimicrobial properties. nih.gov The C2 position has also been identified as a key modification site, where the introduction of a dithiocarbamate side chain conferred antitumor activity by targeting tubulin. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools in the drug discovery and development process, providing deep insights into the molecular mechanisms of action and predicting the biological activities of novel compounds. For this compound and its analogs, these computational approaches have been instrumental in elucidating their interactions with biological targets, conformational dynamics, structure-activity relationships, and pharmacokinetic profiles. These in silico methods not only accelerate the identification of lead compounds but also aid in the optimization of their therapeutic properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazolinone derivatives, including this compound, molecular docking simulations have been widely employed to understand their binding modes within the active sites of various protein targets. These studies are crucial for rationalizing the observed biological activities and for the design of more potent and selective inhibitors.

Docking studies have revealed that quinazolinone derivatives can effectively bind to a range of biological targets, including enzymes like DNA gyrase and protein kinases such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The binding affinity and interaction patterns are dictated by the specific substitutions on the quinazolinone scaffold. For instance, in the context of antibacterial activity, docking simulations of quinazolinone Schiff base derivatives with DNA gyrase have shown that these compounds can occupy the active site and form key interactions with the enzyme. nih.gov

In the realm of anticancer research, molecular docking of quinazolinone analogs into the ATP-binding site of EGFR has demonstrated the importance of hydrogen bonding and hydrophobic interactions for inhibitory activity. nih.govekb.eg These simulations often show that the quinazolinone core acts as a scaffold, positioning various substituents to interact with key amino acid residues in the active site. The binding energy values obtained from these simulations provide a qualitative measure of the binding affinity, helping to rank compounds and prioritize them for synthesis and biological evaluation. scispace.com

A representative summary of molecular docking findings for quinazolinone derivatives with various targets is presented in the table below.

Target ProteinKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)Reference
EGFR-TKMet793, Lys745, Cys797-7.8 to -10.1 ekb.egnih.gov
DNA GyraseAsp73, Gly77, Arg76Not specified nih.gov
ButyrylcholinesteraseAsp70, His438, Tyr332-0.6 to -2.4 scispace.com
Cyclin-Dependent Kinase 2 (CDK2)Gln131, Ile10-0.6 to -1.1 scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of ligand-protein complexes over time. For this compound and related compounds, MD simulations have been used to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor interactions. nih.gov

These simulations can reveal subtle conformational rearrangements in both the ligand and the protein upon binding, which are often not captured by static docking studies. The stability of the complex is typically evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, as well as the root-mean-square fluctuation (RMSF) of individual residues. A stable RMSD value over the simulation trajectory suggests that the ligand remains bound in a stable conformation within the active site. nih.gov

MD simulations of quinazolinone derivatives complexed with their target proteins have often confirmed the stability of the interactions predicted by docking, with the ligand maintaining key hydrogen bonds and hydrophobic contacts throughout the simulation. nih.gov This provides greater confidence in the predicted binding mode and the importance of specific functional groups for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.gov

These models are built using a training set of compounds with known biological activities and are then validated using a test set. The models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.govnih.gov The outputs of 3D-QSAR studies are often visualized as contour maps, which indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. nih.gov

For quinazolinone-based anticancer agents, QSAR models have highlighted the importance of specific substitutions on the quinazolinone ring for their cytotoxic activity. nih.gov These studies provide valuable insights for the rational design of new derivatives with improved efficacy.

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion Prediction)

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for its success in clinical trials. In silico ADMET profiling uses computational models to predict these properties at an early stage of drug discovery, helping to identify compounds with potential liabilities and to guide their optimization. nih.govlew.ro

For quinazolinone derivatives, in silico ADMET predictions have been used to assess their drug-likeness and to predict their oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.govlew.ro These studies often employ a combination of computational models, including those based on Lipinski's rule of five and other molecular descriptors.

The predicted ADMET properties for a series of quinazolinone derivatives are summarized in the table below.

ADMET PropertyPredictionSignificanceReference
Human Intestinal AbsorptionGoodIndicates potential for oral bioavailability lew.ro
Blood-Brain Barrier PenetrationPredicted to crossRelevant for CNS-acting drugs lew.ro
AMES ToxicityNon-toxic for most derivativesPredicts mutagenic potential lew.ro
CarcinogenicityNon-carcinogenic for most derivativesPredicts cancer-causing potential lew.ro

These in silico predictions are valuable for flagging potential issues and for guiding the selection of compounds with favorable pharmacokinetic profiles for further development. nih.govlew.ro

Advanced Applications and Future Research Directions

Scaffold Optimization for Enhanced Molecular Interactions and Specificity

The quinazolinone ring is considered a "privileged structure" in drug development, and its biological activity is highly dependent on the substituents at various positions. Structure-activity relationship (SAR) studies have consistently shown that modifications to the quinazolinone core can dramatically influence molecular interactions and target specificity.

Future optimization of the 6-Amino-3-ethylquinazolin-4(3H)-one scaffold will likely involve systematic substitutions at key positions to enhance binding affinity and selectivity for specific biological targets. Research on related compounds has demonstrated that positions 2, 6, and 8 are particularly significant for modulating pharmacological activity. For the target compound, the existing amino group at position 6 and the ethyl group at position 3 already provide vectors for further chemical modification.

Key Optimization Strategies:

Position 2 Modifications: Introducing various aryl or heterocyclic moieties at the 2-position can lead to compounds with potent and diverse biological activities.

Position 6 Amino Group Derivatization: The amino group at the 6-position is a prime site for creating derivatives, such as amides or sulfonamides, which can form additional hydrogen bonds or hydrophobic interactions with target proteins, thereby increasing potency and selectivity.

Position 3 Ethyl Group Variation: While the ethyl group at the N-3 position contributes to the molecule's lipophilicity, exploring other alkyl or aryl substitutions could fine-tune its pharmacokinetic properties and target engagement.

A strategy known as scaffold hopping, where the core structure is modified to create isosteres, could also be employed. For instance, replacing the quinazolinone core with a thienopyrimidinone scaffold has been shown to yield potent inhibitors of viral enzymes, demonstrating how subtle changes to the core can lead to novel biological activities. The table below summarizes how substitutions on the quinazolinone ring have influenced biological outcomes in various studies, providing a roadmap for future optimization efforts.

Position of Substitution Substituent Type Observed Effect on Bioactivity
Position 2 Heterocyclic moieties, Aryl groupsModulation of anticancer and antimicrobial activity.
Position 3 Addition of other heterocyclic moietiesPotential increase in overall activity.
Position 4 Anilino groupsDevelopment of potent kinase inhibitors.
Position 6 Alkyl-thiobenzothiazole side chainsEnhanced anticancer activity.

Design and Synthesis of Novel Quinazolinone Architectures with Predicted Bioactivity

The creation of novel molecular architectures by integrating the quinazolinone scaffold with other pharmacologically active motifs is a promising strategy for developing compounds with enhanced or entirely new biological functions. This molecular hybridization approach can yield lead compounds with multifaceted activity.

Future research will focus on the rational design and synthesis of new derivatives of 6-Amino-3-ethylquinazolin-4(3H)-one. By coupling it with other bioactive heterocycles like triazoles, pyrazoles, or thiazolidinones, novel hybrid molecules can be created. For example, linking a 1,2,3-triazole fragment

Q & A

Q. What are the optimal synthetic routes for 6-amino-3-ethylquinazolin-4(3H)-one hydrochloride, and how do solvent systems influence reaction yields?

Methodological Answer: The synthesis of quinazolinone derivatives often involves cyclocondensation of anthranilic acid derivatives with ethylamine or alkylation of preformed quinazolinones. For example, similar compounds (e.g., 6-chloro-2-methylquinazolin-4(3H)-one) are synthesized via acetohydrazide linkers using chloroethyl acetate under controlled conditions . Solvent choice (e.g., dimethyl sulfoxide vs. ethanol) significantly impacts reaction kinetics and purity. Polar aprotic solvents enhance nucleophilic substitution rates, while protic solvents may stabilize intermediates . Optimization requires monitoring via TLC/HPLC and adjusting temperature (60–80°C) to minimize side products.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Referencing GHS-compliant safety data for structurally related compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), researchers should:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store the compound in airtight containers away from moisture and oxidizers .
    Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. How is the purity of this compound validated post-synthesis?

Methodological Answer: Purity is assessed via:

  • HPLC/GC-MS : To quantify residual solvents and byproducts.
  • Elemental Analysis (EA) : Confirms C, H, N, Cl content against theoretical values.
  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., NH₂ at δ 6.5–7.0 ppm, ethyl group at δ 1.2–1.5 ppm) .
  • Melting Point Determination : Sharp melting points (e.g., 220–225°C) indicate high crystallinity.

Advanced Research Questions

Q. How does the substitution pattern (amino, ethyl, Cl) influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on quinazolinones reveal that:

  • The amino group at position 6 enhances hydrogen bonding with biological targets (e.g., kinases or DNA).
  • Ethyl substitution at position 3 increases lipophilicity, improving membrane permeability .
  • Comparative data (Table 1) from similar derivatives show IC₅₀ values for antitumor activity (e.g., 10.5 µM for 6-chloro derivatives) .

Q. Table 1: Comparative Biological Activities of Quinazolinone Derivatives

CompoundBiological ActivityIC₅₀ (µM)Reference
6-Chloro-4-phenyl derivativeAntitumor10.5
3-Methyl-2-phenyl derivativeAntioxidantP < 0.5

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. antitumor)?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). To reconcile

  • Dose-Response Curves : Establish activity thresholds across multiple concentrations.
  • Target-Specific Assays : Use kinase inhibition assays (e.g., EGFR) for antitumor validation vs. DPPH radical scavenging for antioxidant testing .
  • Computational Modeling : Molecular docking predicts binding affinities to distinct targets (e.g., ROS-scavenging vs. ATP-binding pockets) .

Q. How can degradation pathways of this compound be characterized?

Methodological Answer: Stability studies under stress conditions (heat, light, pH extremes) identify degradation products:

  • Thermogravimetric Analysis (TGA) : Detects thermal decomposition above 200°C.
  • LC-MS/MS : Identifies hydrolyzed products (e.g., quinazolinone ring opening at pH < 3) .
  • Kinetic Modeling : Determines half-life in buffer solutions (e.g., t₁/₂ = 48 hours at pH 7.4) .

Methodological and Technical Challenges

Q. What advanced techniques elucidate the crystal structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at low temperatures (100 K) resolves bond lengths and angles. For example, a related compound (6-chloro-3-phenethyl-2-thioxoquinazolinone) showed a dihedral angle of 85.3° between quinazolinone and phenyl rings, critical for packing interactions . Data refinement with SHELXL software achieves R-factors < 0.05 .

Q. How are mechanistic studies designed to identify molecular targets of this compound?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated derivatives to isolate binding proteins from cell lysates.
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment.
  • Kinase Profiling Panels : Test inhibition against 100+ kinases (e.g., Abl, Src) to pinpoint targets .

Data Interpretation and Reproducibility

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Solvent polarity shifts λmax (e.g., 270 nm in ethanol vs. 290 nm in DMSO) due to π→π* transitions.
  • Fluorescence Quenching : Acidic conditions (pH < 5) protonate the amino group, reducing emission intensity .

Q. What statistical methods validate reproducibility in biological assays?

Methodological Answer:

  • ANOVA : Compares triplicate data across experimental groups.
  • Bland-Altman Plots : Assess agreement between independent assays .
  • IC₅₀ Confidence Intervals : Calculated via nonlinear regression (e.g., GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.